Torilin

Vue d'ensemble

Description

Torilin is an organic compound used in the laboratory for various scientific research applications. It is a polyphenol compound derived from the bark of the this compound tree, which is native to Southeast Asia. It is a versatile compound with numerous biochemical and physiological effects, and has been used in many lab experiments for its advantages and limitations.

Applications De Recherche Scientifique

Anti-Angiogenic Activity

- Torilin, a sesquiterpene compound isolated from Torilis japonica, demonstrates significant anti-angiogenic activity. It inhibits neovascularization in chick embryos and vessel formation induced by basic fibroblast growth factor in mice. This compound also suppresses the proliferation and tube formation of vascular endothelial cells, indicating a potential role in hindering tumor-induced angiogenesis by reducing angiogenic factors in tumor cells (Kim et al., 2000).

Anti-Inflammatory Properties

- This compound exhibits notable anti-inflammatory properties. In a study involving LPS-stimulated RAW 264.7 macrophages, this compound significantly inhibited the release of inflammatory mediators and cytokines. This effect is linked to the suppression of NF-kB and AP-1 translocation, as well as MAP kinase activity, suggesting its potential as an anti-inflammatory agent (Endale et al., 2017).

Anti-Invasive Activity in Cancer

- This compound shows promising anti-invasive activity, particularly in blocking the intravasation of human fibrosarcoma cells. It decreases the attachment of these cells to endothelial cells and inhibits cell invasion in a time-dependent manner. This effect may be attributed to its ability to reduce the activity and expression of matrix metalloproteinase-9, a key factor in tumor invasion and metastasis (Kim et al., 2001).

Reversal of Multidrug-Resistance in Cancer

- This compound has been identified as a compound capable of reversing multidrug-resistance in cancer cells. It enhances the cytotoxicities of several anticancer drugs in resistant cell lines, suggesting a mechanism that involves blocking drug efflux mediated by P-glycoprotein (Kim et al., 1998).

Antimicrobial Activity

- The ethanol extract of Torilis japonica fruit, which includes this compound, exhibits significant antimicrobial activity against Bacillus subtilis. This effect is attributed to this compound's surfactant properties, which disrupt the structure of spore coats and inactivate bacterial spores (Cho et al., 2008).

Inhibition of hKv1.5 Channel Current

- This compound inhibits the hKv1.5 current, a rapidly activating delayed rectifier K+ channel, in a time and voltage-dependent manner. This suggests its potential as an open-channel blocker for this specific channel, which could have implications in cardiovascular research (Kwak et al., 2006).

Inhibition of NO Synthase and Cyclooxygenase-2

- This compound mediates the inhibition of inducible NO synthase, cyclooxygenase-2, and interleukin-1β in microglial BV2 cells. These effects are facilitated through the modulation of MAP kinases, highlighting its potential in treating inflammatory conditions (Choi et al., 2009).

Amelioration of Rheumatoid Arthritis

- This compound shows efficacy in ameliorating type II collagen-induced arthritis in a mouse model, indicating its immunomodulatory and anti-inflammatory properties. It modifies leukocyte activations and cytokine imbalances, which could be beneficial in treating autoimmune diseases like rheumatoid arthritis (Endale et al., 2013).

Activation of p53 Pathway in Cancer

- This compound has been identified to increase p53 activity and p21 protein expression, thus suppressing cancer cell growth. This suggests its potential as a cytotoxic agent through activating the p53 pathway (Li et al., 2019).

Inhibition of Testosterone 5α-Reductase

- This compound demonstrates inhibition of 5α-reductase, an enzyme responsible for the conversion of testosterone to dihydrotestosterone. This activity suggests its potential use in treating conditions like androgenetic alopecia or prostate diseases (Park et al., 2003).

Mécanisme D'action

Target of Action

Torilin, a sesquiterpene isolated from the fruits of Torilis japonica, primarily targets the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . TAK1 is a key mediator in the cellular response to pro-inflammatory signals. It plays a crucial role in the activation of Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Mode of Action

This compound interacts with its primary target, TAK1, inhibiting its activation . This inhibition leads to the suppression of MAPK-mediated activation of c-Jun N-terminal kinases (JNK1/2), p38, and extracellular signal-regulated kinases (ERK1/2). It also prevents the activation and translocation of NF-κB .

Biochemical Pathways

The inhibition of TAK1 by this compound affects several biochemical pathways. It suppresses the activation of MAPKs, including ERK1/2, p38MAPK, and JNK1/2 . This leads to the downstream suppression of activator protein 1 (AP-1) and its components, ATF-2 and c-jun . This compound also inhibits the activation of NF-κB, preventing the degradation of its inhibitor, IκB .

Result of Action

The interaction of this compound with its targets results in significant molecular and cellular effects. It inhibits the release of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), and suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) enzymes . It also reduces the gene and protein expressions of inflammatory mediators and cytokines, including NF-α, Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, skin barrier damage caused by environmental factors like a dry atmosphere and pollutants can exacerbate atopic inflammation . In such conditions, this compound’s anti-inflammatory properties may be particularly beneficial.

Safety and Hazards

Orientations Futures

While Torilin has shown promising biological activities, further investigation is needed to fully understand its potential. This could include bioassay-guided isolation and identification of its major bioactive constituents, which could lead to the discovery of potential phytopharmaceutical candidates .

Analyse Biochimique

Cellular Effects

Torilin has been shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being investigated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins .

Subcellular Localization

It is possible that targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Propriétés

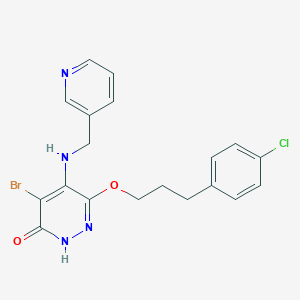

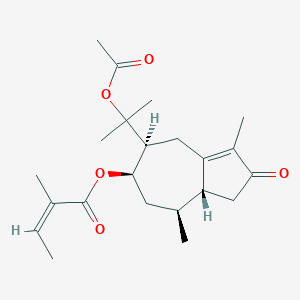

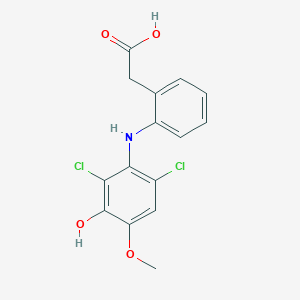

IUPAC Name |

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVFAXBJQKUDH-TXCQZRSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13018-10-5 | |

| Record name | Torilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13018-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TORILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of torilin?

A1: this compound has been shown to interact with several molecular targets, including:

- Transforming growth factor beta-activated kinase 1 (TAK1): this compound inhibits TAK1 activation, which subsequently suppresses the activation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK1/2. This inhibition ultimately leads to the suppression of activator protein 1 (AP-1) activation and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation, reducing the expression of inflammatory mediators. []

- Matrix metalloproteinases (MMPs): this compound decreases the activity and expression of MMP-9, a key enzyme involved in tumor invasion and metastasis. This effect contributes to this compound's anti-invasive properties. []

- P-glycoprotein (P-gp): this compound inhibits P-gp, a transmembrane efflux pump associated with multidrug resistance in cancer cells. This inhibition leads to increased intracellular accumulation of anticancer drugs, enhancing their efficacy. [, ]

- Testosterone 5α-reductase: this compound exhibits inhibitory activity against testosterone 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone. [, ]

- hKv1.5 channel current: this compound has been shown to block hKv1.5 channel current. []

Q2: How does this compound's anti-angiogenic activity manifest?

A2: this compound demonstrates anti-angiogenic effects through multiple mechanisms:

- Inhibition of angiogenesis in chick embryos: this compound reduces neovascularization in the chorioallantoic membrane (CAM) assay. []

- Suppression of basic fibroblast growth factor (bFGF)-induced vessel formation: this compound inhibits bFGF-induced vessel formation in the mouse Matrigel plug assay. []

- Reduction of human umbilical vein endothelial cell (HUVEC) proliferation and tube formation: this compound directly impacts endothelial cell behavior, hindering their ability to form new blood vessels. []

- Downregulation of hypoxia-inducible angiogenic factors: this compound decreases the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor-II (IGF-II) in HepG2 human hepatoblastoma cells. []

Q3: What is the significance of this compound's interaction with p53?

A3: this compound has been identified as a potential activator of the tumor suppressor protein p53. Specifically, it binds to the Loop1/Sheet3 (L1/S3) pocket of wild-type p53, leading to increased p53 transcriptional activity and subsequent upregulation of p21, a downstream target of p53 involved in cell cycle regulation. This interaction contributes to this compound's anticancer properties by suppressing the growth of HCT116 cancer cells. []

Q4: What are the key biological activities exhibited by this compound?

A4: this compound displays a wide range of biological activities, including:

- Anti-inflammatory: Suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) by inhibiting TAK1, NF-κB, and AP-1 pathways. [, , ]

- Anti-angiogenic: Inhibits the formation of new blood vessels by targeting various angiogenic factors and processes, as described above. []

- Anti-invasive: Reduces the invasion and metastasis of tumor cells by decreasing MMP-9 activity and expression. []

- Anticancer: Exhibits cytotoxic effects against various cancer cell lines, including multidrug-resistant cells, through mechanisms such as P-gp inhibition and p53 activation. [, , , , ]

- Antimicrobial: Demonstrates antimicrobial activity against bacteria, particularly Bacillus subtilis spores and vegetative cells. [, ]

- Anti-melanogenic: Inhibits melanin production in α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C22H32O5 and a molecular weight of 376.49 g/mol. [, ]

Q6: What spectroscopic data is available for characterizing this compound?

A6: Comprehensive spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to elucidate the structure of this compound and its derivatives. [, , , , ]

Q7: Are there any studies on the stability of this compound under various conditions?

A7: While specific studies on this compound's stability under various conditions are limited in the provided abstracts, its isolation from natural sources suggests some inherent stability. Further research is needed to determine its stability profile under different storage conditions, pH levels, and in the presence of excipients. []

Q8: What analytical techniques are commonly used for the characterization and quantification of this compound?

A8: High-performance liquid chromatography (HPLC) is frequently employed for both qualitative and quantitative analysis of this compound, often coupled with detectors like ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry. [, , ]

Q9: What are the potential applications of this compound in drug development?

A9: this compound's diverse biological activities make it a promising candidate for drug development targeting various diseases, including:

- Inflammatory diseases: Its anti-inflammatory properties make it a potential therapeutic agent for conditions like arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. [, , ]

- Cancer: this compound's anti-angiogenic, anti-invasive, and cytotoxic effects suggest potential applications in cancer therapy, particularly against multidrug-resistant cancers. [, , , , , , ]

- Microbial infections: Its antimicrobial activity, especially against Bacillus subtilis, highlights its potential as a natural antimicrobial agent. [, ]

- Skin disorders: this compound's anti-melanogenic and potential wound healing properties make it a candidate for treating skin hyperpigmentation, atopic dermatitis, and other skin conditions. [, ]

- Androgen-dependent conditions: Its inhibitory activity against testosterone 5α-reductase suggests potential applications in treating benign prostatic hyperplasia and other androgen-dependent conditions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)